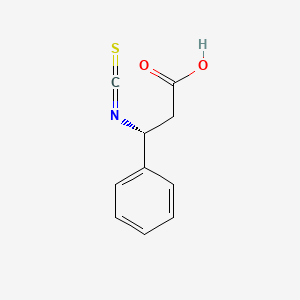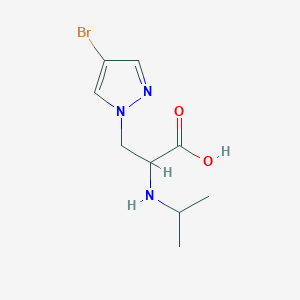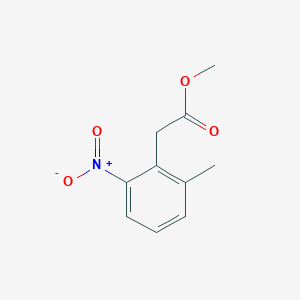
Methyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate is an organic compound that features a pyrazole ring, an ethylamino group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative with an ethylamino group, followed by esterification with methanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The ethylamino group and the pyrazole ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate
- Ethyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate
- Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)butanoate
Uniqueness
Methyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C10H17N3O2/c1-3-11-9(10(14)15-2)5-8-13-7-4-6-12-13/h4,6-7,9,11H,3,5,8H2,1-2H3 |
InChI Key |
LXRQMJMQQFFCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCN1C=CC=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




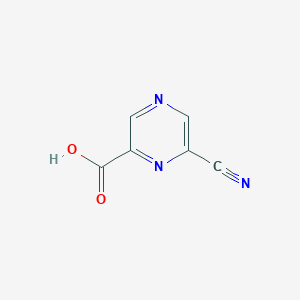
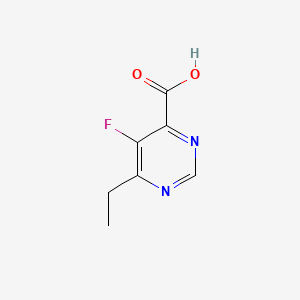
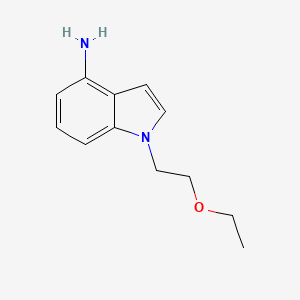
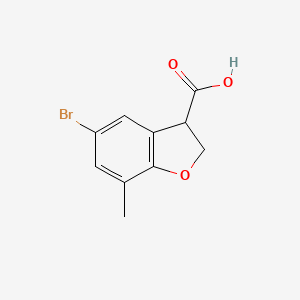
![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)

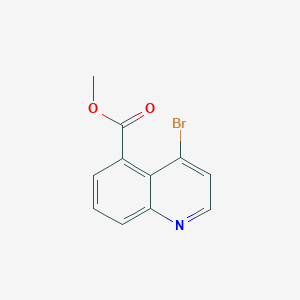
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)
